molecular formula C8H12N2O2 B13215988 4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol

4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol

Cat. No.: B13215988
M. Wt: 168.19 g/mol
InChI Key: SMFAFWLXWPBZCZ-UHFFFAOYSA-N
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Description

4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol is a heterocyclic compound that features a unique structure combining an oxazole ring with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with an amino alcohol in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are usually conducted under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of alkyl or acyl groups.

Scientific Research Applications

4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one
  • 2-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-8-one
  • Ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Uniqueness

4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol is unique due to its specific ring structure and the presence of both amino and oxazole functional groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced reactivity or stability, depending on the context of use.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-amino-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-one

InChI

InChI=1S/C8H12N2O2/c9-5-3-1-2-4-6-7(5)8(11)10-12-6/h5H,1-4,9H2,(H,10,11)

InChI Key

SMFAFWLXWPBZCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(C1)N)C(=O)NO2

Origin of Product

United States

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